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molecular formula C11H11BrO2 B1610375 Ethyl 2-(4-bromophenyl)acrylate CAS No. 331779-03-4

Ethyl 2-(4-bromophenyl)acrylate

Cat. No. B1610375
M. Wt: 255.11 g/mol
InChI Key: PJMAUGGMECQITE-UHFFFAOYSA-N
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Patent
US09051448B2

Procedure details

is prepared by treating a toluene solution of (4-bromo-phenyl)-acetic acid ethyl ester with paraformaldehyde, potassium carbonate, tetrabutylammonium iodide according to the following literature: H. Stalder, M. Boes Chimia 2000, 54, 669-671.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)[CH3:2].C=O.[C:16](=O)([O-])[O-].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)=[CH2:16])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(=C)C1=CC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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